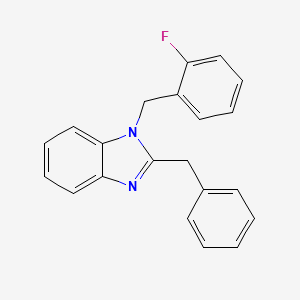
N-1,3-benzodioxol-5-yl-2-phenylethylenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-2-phenylethylenesulfonamide, commonly known as BDES, is a chemical compound that has gained significant attention in the field of scientific research. BDES is a sulfonamide derivative that has been found to exhibit various biochemical and physiological effects. In
作用機序
BDES inhibits the activity of CAIX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which impairs the ability of cancer cells to survive and proliferate. BDES has also been found to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects:
BDES has been shown to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-angiogenic properties. BDES has also been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of BDES is its selectivity towards CAIX, which makes it a promising candidate for cancer therapy. BDES has also been found to have low toxicity and good pharmacokinetic properties. However, the synthesis of BDES is a complex process that requires specialized equipment and expertise, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the research on BDES. One of the potential areas of application is in the development of novel cancer therapies. BDES can be used in combination with other chemotherapeutic agents to enhance their effectiveness and reduce their toxicity. Another potential area of application is in the treatment of neurodegenerative diseases. Further research is needed to explore the full potential of BDES in these areas and to optimize its pharmacological properties for clinical use.
In conclusion, BDES is a chemical compound that has gained significant attention in the field of scientific research due to its selective inhibition of CAIX activity and its potential applications in cancer therapy and neuroprotection. The synthesis of BDES is a complex process that requires specialized equipment and expertise, but its low toxicity and good pharmacokinetic properties make it a promising candidate for further research.
合成法
The synthesis of BDES involves the reaction of 1,3-benzodioxole with phenylacetic acid, followed by the addition of sulfonamide. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain a high yield of BDES. The synthesis of BDES is a complex process that requires specialized equipment and expertise.
科学的研究の応用
BDES has been widely used in scientific research due to its ability to selectively inhibit the activity of carbonic anhydrase IX (CAIX). CAIX is an enzyme that is overexpressed in many types of cancer cells and plays a critical role in tumor growth and progression. Inhibition of CAIX activity by BDES has been shown to reduce tumor growth and increase the effectiveness of chemotherapy and radiation therapy in preclinical studies.
特性
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-21(18,9-8-12-4-2-1-3-5-12)16-13-6-7-14-15(10-13)20-11-19-14/h1-10,16H,11H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCDCIHCVPJIKO-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[(3-hydroxypropyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5713112.png)
![benzyl 2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5713113.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5713134.png)
![N-cyclohexyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5713138.png)
![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5713146.png)


![3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5713161.png)
![methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5713186.png)
![N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5713189.png)



![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide](/img/structure/B5713218.png)